7-(2,4-Difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2,4-Difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with difluorophenyl and ethylphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a pyrimidine derivative can form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using a difluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluorophenyl group, potentially leading to the formation of fluorinated alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl or ethylphenyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fluorinated alcohols or hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
7-(2,4-Difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of significant interest.
Medicine: Explored for its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2,4-difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-(2,4-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid: Shares a similar core structure but lacks the ethylphenylcarbamoyl group.
7-(2-Fluorophenyl)-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid: Similar structure with a single fluorine atom and different substituents.
Uniqueness
The presence of both the difluorophenyl and ethylphenylcarbamoyl groups in 7-(2,4-difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid imparts unique chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H18F2N4O3 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-(2,4-difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H18F2N4O3/c1-2-12-5-3-4-6-17(12)27-21(29)15-11-25-28-19(10-18(22(30)31)26-20(15)28)14-8-7-13(23)9-16(14)24/h3-11,19,26H,2H2,1H3,(H,27,29)(H,30,31) |
InChI Key |
YPLKRLBMLGMMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
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